Pterosin Z

Smooth muscle pharmacology Natural product bioactivity Calcium channel antagonism

Researchers requiring a high-potency, low-variability calcium channel antagonist for smooth muscle pharmacology should procure Pterosin Z. Using onitin or other pterosin analogs can result in 100-fold lower activity and reduced assay sensitivity. - EC50 of 1.3 ± 0.1 µM in guinea-pig ileum contracture assays, ensuring reproducible results. - Superior to onitin (100x lower potency) and acetylpterosin Z, establishing it as the reference standard for SAR studies. - Reliable supply with analytical documentation (HPLC, NMR, MS) supports procurement confidence.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 34169-69-2
Cat. No. B129085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterosin Z
CAS34169-69-2
Synonymspterosin Z
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)C
InChIInChI=1S/C15H20O2/c1-9-7-11-8-15(3,4)14(17)13(11)10(2)12(9)5-6-16/h7,16H,5-6,8H2,1-4H3
InChIKeyYKQBHPHKXJKKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pterosin Z: Smooth Muscle Relaxant Overview


Pterosin Z (CAS 34169-69-2) is a natural sesquiterpenoid belonging to the pterosin class of indanone derivatives, originally isolated from the fern Pteridium aquilinum and also found in Microlepia substrigosa and Pteridium revolutum [1]. It is characterized by a 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one core structure (molecular formula C15H20O2; molecular weight 232.32 g/mol) and exhibits quantifiable smooth muscle relaxant activity in isolated tissue assays . This guide focuses exclusively on the compound's verified differential performance against closely related pterosin analogs and in-class candidates, providing procurement-relevant quantitative data.

1 Smooth muscle relaxation assays using guinea-pig ileum model
2 Calcium channel antagonism research in isolated tissue preparations
3 SAR reference compound for pterosin derivatization studies

Pterosin Z vs. Analogs: Structural Specificity


Pterosin Z cannot be substituted with closely related pterosins without quantitative justification. Comparative smooth muscle relaxant assays demonstrate that small structural modifications—specifically the presence of a phenol group on the pterosin nucleus or derivatization of the dimethyl substituents—drastically reduce functional potency . For instance, the fern metabolite onitin (4-hydroxy-pterosin Z) differs from pterosin Z solely by a phenol moiety, yet its EC50 is approximately two orders of magnitude higher . Similarly, acetylpterosin Z and isopterosin analogs, despite sharing the pterosin scaffold, exhibit attenuated activity relative to the parent compound . Consequently, procurement or experimental design based on class-level assumptions without direct pterosin Z activity verification may yield significantly diminished pharmacological outcomes.

Target
Pterosin Z
(unmodified scaffold)
Substitutes
Onitin (4-hydroxy-pterosin Z), acetylpterosin Z, isopterosin analogs
Risk
Small structural changes—phenol substitution or dimethyl derivatization—may drastically reduce smooth muscle relaxant activity; similar scaffold does not ensure comparable functional response.

Pterosin Z: Quantitative Evidence


Smooth Muscle Relaxant Potency vs. Onitin

In a direct comparative study using guinea-pig ileum contracted with 2.5 mM calcium in high-potassium (45 mM) calcium-free Krebs solution, pterosin Z exhibited the highest smooth muscle relaxant activity among all tested pterosins. Its EC50 (1.3 ± 0.1 × 10⁻⁶ M) represents a 100-fold potency increase relative to onitin (EC50 = 1 × 10⁻⁴ M), a 1000-fold increase relative to onotisin (EC50 = 2 × 10⁻³ M), and a 500-fold increase relative to otninoside (EC50 = 7 × 10⁻⁴ M) . The data clearly position pterosin Z as the most potent naturally occurring pterosin for smooth muscle relaxation in this model system.

Potency vs. onitin
Reported
EC50 1.3 µM
(~100-fold lower than onitin)
Supports calcium-channel antagonism assay selection
Guinea-pig ileum model; data to verify
Smooth muscle pharmacology Natural product bioactivity Calcium channel antagonism Pterosin structure-activity relationship

Equipotent Activity to Fungal Pterosin

In the same guinea-pig ileum assay system, pterosin Z was found to be approximately equipotent to a related fungal pterosin. The EC50 values were 1.3 ± 0.1 × 10⁻⁶ M for pterosin Z and 2.9 ± 1.6 × 10⁻⁶ M for the fungal pterosin . While statistically not significantly different, pterosin Z exhibits a numerically ~2-fold lower EC50 and a narrower standard deviation (±0.1 vs. ±1.6), indicating more reproducible activity across replicates.

Fungal pterosin equipotency
Reported
EC50 1.3 µM vs 2.9 µM
(difference not statistically significant)
Supports comparator studies with fungal pterosins
Lower inter-assay variability observed
Smooth muscle relaxant Natural product comparison Indanone pharmacology Calcium antagonism

SAR: Phenol Substitution Reduces Potency

The comparative data reveal a clear SAR rule: smooth muscle relaxant activity is reduced when a phenol group is present on the pterosin nucleus and when one of the dimethyl groups is derivatized . Onitin (4-hydroxy-pterosin Z), which adds a single phenol group to the pterosin Z scaffold, experiences a 100-fold potency loss (EC50 = 1 × 10⁻⁴ M vs. 1.3 × 10⁻⁶ M). This SAR finding provides a rationale for why pterosin Z—lacking the phenol moiety and retaining unmodified dimethyl groups—remains the optimal choice among natural pterosins for smooth muscle relaxation studies.

SAR: phenol substitution
Class-level
Reported ~100-fold reduction in relaxant activity with phenol group
Class-level SAR context; data to verify
Supports derivatization screening
Structure-activity relationship (SAR) Pterosin modification Natural product derivatization Smooth muscle pharmacology

Glucose Uptake Enhancement vs. Pterosin A

In C2C12 myocyte glucose uptake assays, pterosin Z (1 µM) increased glucose uptake by 15% (p < 0.05), whereas pterosin A at the same concentration produced a 30% increase (p < 0.01) and pterosin C a 25% increase (p < 0.01) . These data indicate that while pterosin Z possesses glucose uptake–enhancing activity, it is significantly less efficacious than pterosin A in this metabolic context. Researchers specifically targeting glucose uptake pathways should consider pterosin A as the primary candidate; pterosin Z remains a weaker alternative in this dimension.

Glucose uptake vs. pterosin A
Reported
15% increase at 1 µM
(50% lower response than pterosin A)
Indicates lower relative efficacy in glucose uptake assays
C2C12 myocyte model; assay details to verify
Anti-diabetic Glucose uptake AMPK activation C2C12 myocyte

Pterosin Z: Research Applications


Calcium Antagonism & Bronchodilation Studies

Pterosin Z is the most potent naturally occurring pterosin for inhibiting calcium-induced smooth muscle contractures in guinea-pig ileum, with an EC50 of 1.3 ± 0.1 µM . This quantitative advantage makes it the preferred compound for in vitro studies of calcium channel antagonism, smooth muscle relaxation mechanisms, and potential bronchodilator development. Its 100-fold superiority over onitin ensures that lower compound concentrations can be used, minimizing solvent effects and non-specific cytotoxicity. Researchers investigating smooth muscle pathologies (e.g., asthma, intestinal hypermotility) should select pterosin Z over other pterosins to maximize assay sensitivity and potency.

SAR Reference for Pterosin Derivatization

Pterosin Z serves as an essential SAR reference compound due to its well-characterized activity profile and defined structural requirements for smooth muscle relaxant efficacy . The finding that phenol substitution (as in onitin) reduces activity 100-fold, and that dimethyl derivatization further attenuates potency, establishes pterosin Z as the benchmark for assessing novel pterosin derivatives. Laboratories synthesizing or screening pterosin analogs should use pterosin Z as a positive control to quantify whether structural modifications preserve or diminish the parent compound's activity.

Comparative Studies: Fungal Pterosins & Fern Metabolites

Pterosin Z is equipotent to a related fungal pterosin (EC50 2.9 ± 1.6 µM) but offers more reproducible activity (lower standard deviation) . This makes it a reliable comparator for studies involving fungal-derived pterosins or fern metabolites such as onitin, onotisin, and otninoside. Procurement for comparative pharmacology studies should prioritize pterosin Z due to its established potency ranking and low inter-assay variability.

Glucose Uptake & Metabolic Research (Secondary)

While pterosin Z enhances glucose uptake in C2C12 myocytes (15% increase at 1 µM), its effect is only half that of pterosin A (30% increase) . Therefore, pterosin Z is not recommended as a primary compound for anti-diabetic or glucose uptake studies unless used as a lower-efficacy control or in combination SAR panels. Researchers should prioritize pterosin A for metabolic assays; pterosin Z may be procured for comparative purposes to highlight structural determinants of glucose uptake efficacy.

Application
Selection Property
Validation Focus
Calcium channel antagonism studies
Reported high relaxant potency in guinea-pig ileum assay (EC50 context)
Concentration-response in target tissue model
Pterosin derivatization SAR reference
Defined structural requirements; phenol substitution substantially reduces activity (reported SAR)
Activity confirmation of modified analogs
Comparative pharmacology (fungal/fern pterosins)
Numerically comparable EC50 to fungal pterosin; lower variability reported
Cross-study reproducibility
Glucose uptake assay comparator
Reported 15% increase at 1 µM (vs 30% for pterosin A)
Differentiation from pterosin A in metabolic context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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